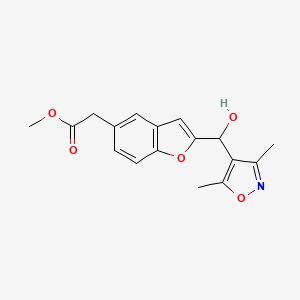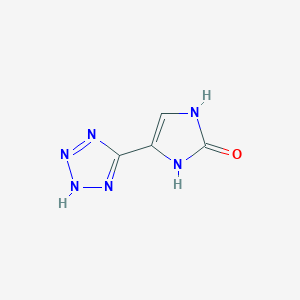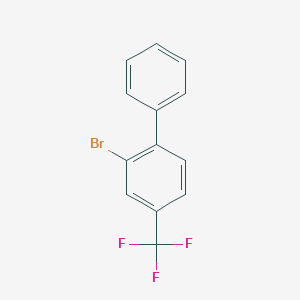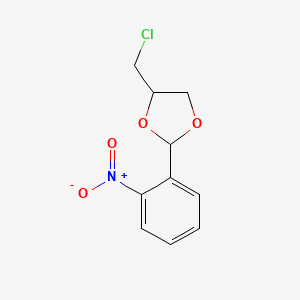
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloromethyl group and an o-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane typically involves the reaction of o-nitrobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Reaction Conditions:
Reagents: o-nitrobenzaldehyde, chloromethyl methyl ether
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium on carbon as a catalyst
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group
Reduction: 4-(Aminomethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Oxidation: 4-(Formyl)-2-(o-nitrophenyl)-1,3-dioxolane or 4-(Carboxyl)-2-(o-nitrophenyl)-1,3-dioxolane
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly as a building block for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the nitro group can participate in redox reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-2-(p-nitrophenyl)-1,3-dioxolane
- 4-(Chloromethyl)-2-(m-nitrophenyl)-1,3-dioxolane
- 4-(Bromomethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Uniqueness
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its para- and meta- counterparts.
Propriétés
Numéro CAS |
53460-81-4 |
|---|---|
Formule moléculaire |
C10H10ClNO4 |
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClNO4/c11-5-7-6-15-10(16-7)8-3-1-2-4-9(8)12(13)14/h1-4,7,10H,5-6H2 |
Clé InChI |
LQLVIUVTQZTSAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)C2=CC=CC=C2[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



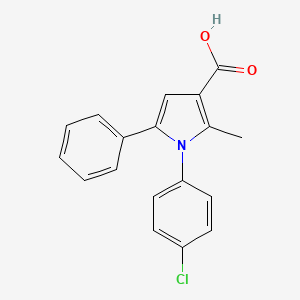
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)

![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
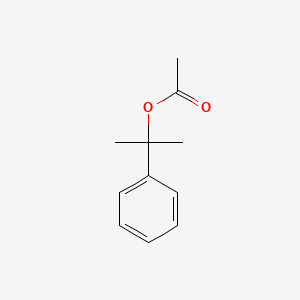
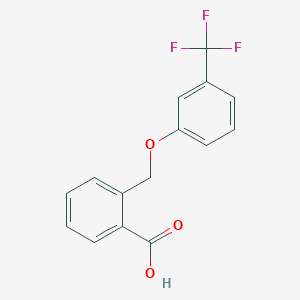
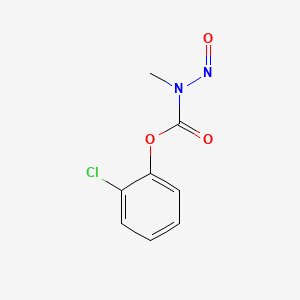
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)

